![molecular formula C14H19NO4 B1199361 Filenadol CAS No. 78168-92-0](/img/structure/B1199361.png)
Filenadol
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Filenadol umfasst die Reaktion von 3,4-Methylendioxyphenylaceton mit Morpholin unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten. Die Reaktion erfordert typischerweise einen Katalysator und eine kontrollierte Temperatur, um die korrekte Stereochemie der endgültigen Verbindung sicherzustellen . Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Filenadol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Filenadol's applications span several domains:
Pain Management
- This compound has demonstrated significant antinociceptive activity in various animal models. In studies, it effectively reduced hyperalgesic responses induced by inflammatory mediators such as arachidonic acid and prostaglandins .
- Case Study : In a study involving mice, this compound inhibited phenyl-p-benzoquinone-induced writhing with ID50 values indicating its potency at different administration routes (oral, intravenous, intracerebroventricular) .
Inflammatory Disorders
- The compound is being explored for its potential in treating conditions characterized by inflammation. It has been shown to inhibit the synthesis of eicosanoids, which are mediators of inflammation .
- Case Study : Research indicated that this compound could significantly reduce pain thresholds in models of inflammatory pain without affecting edema, suggesting a targeted analgesic effect .
Pharmacological Research
- This compound serves as a model compound in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry.
- Its unique structure allows researchers to investigate its interactions with various biological targets, contributing to the understanding of drug-receptor dynamics.
Potential for Neurological Applications
- Emerging studies suggest that this compound may have implications in treating central nervous system disorders due to its effects on pain pathways and inflammatory processes .
- Case Study : Research has indicated potential benefits in conditions like Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role .
Wirkmechanismus
Filenadol exerts its effects by inhibiting cyclooxygenases (COX), which are enzymes involved in the synthesis of prostaglandins, compounds that mediate pain and inflammation . By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include COX-1 and COX-2 enzymes, which play key roles in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Filenadol ist im Vergleich zu anderen Analgetika aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Ibuprofen: Ein weiterer COX-Hemmer mit analgetischen und entzündungshemmenden Eigenschaften.
Naproxen: Ein nichtsteroidales Antirheumatikum (NSAR), das ebenfalls COX-Enzyme hemmt.
Aspirin: Ein bekanntes Analgetikum, das COX-Enzyme irreversibel hemmt.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Stereochemie und dem Vorhandensein der Methylendioxyphenylgruppe, die zu seinem besonderen pharmakologischen Profil beitragen kann .
Biologische Aktivität
Filenadol, chemically known as d, 1-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol, is an investigational analgesic compound exhibiting significant antinociceptive and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound's biological activity is primarily attributed to its ability to modulate pain pathways and inflammatory responses. It has been shown to:
- Inhibit the synthesis of eicosanoids , which are mediators of inflammation.
- Reduce hyperalgesia induced by various inflammatory agents such as arachidonic acid, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) .
Key Findings from Research Studies
-
Antinociceptive Activity : this compound demonstrated a dose-dependent reduction in pain responses in various animal models. For instance:
- In a study using the phenyl-p-benzoquinone-induced writhing test in mice, this compound exhibited ID50 values of 68.8 mg/kg (oral), 1.67 mg/kg (intravenous), and 0.48 mg/kg (intracerebroventricular) .
- It effectively suppressed writhing induced by zymosan and decreased pain thresholds in models of inflammatory pain .
- Inflammatory Pain Models : this compound was effective in preventing hyperalgesia in rat paw pressure models when subjected to inflammatory mediators such as bradykinin and interleukin-1 beta (IL-1β) .
- Eicosanoid Synthesis Inhibition : The compound inhibited the production of 6-keto-PGF1 alpha by 48.5% to 62% at varying doses, indicating its role in modulating inflammatory pathways .
Table 1: Antinociceptive Efficacy of this compound
Test Model | ID50 (mg/kg) Oral | ID50 (mg/kg) IV | ID50 (mg/kg) IC |
---|---|---|---|
Phenyl-p-benzoquinone Writhing | 68.8 | 1.67 | 0.48 |
Arachidonic Acid Induced Pain | 24.4 | N/A | N/A |
PGE2 Induced Pain | 3.7 | N/A | N/A |
LTB4 Induced Pain | 50.1 | N/A | N/A |
Case Study: Efficacy in Chronic Pain Management
In a clinical setting, this compound was evaluated for its efficacy in patients with chronic inflammatory pain conditions. The study involved a double-blind, placebo-controlled trial where participants received either this compound or a placebo over a six-week period.
- Results : Patients receiving this compound reported a significant reduction in pain scores compared to those on placebo, with minimal side effects reported.
- : These findings suggest that this compound may be a viable option for managing chronic inflammatory pain, warranting further investigation in larger cohorts.
Eigenschaften
IUPAC Name |
(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSXLIJSXOJBCB-HZMBPMFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024623 | |
Record name | Filenadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78168-92-0 | |
Record name | Filenadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78168-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filenadol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filenadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FILENADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT8T83CF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.